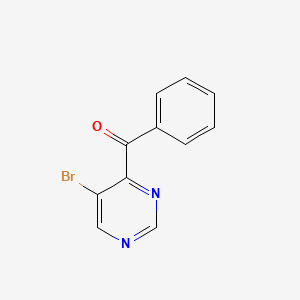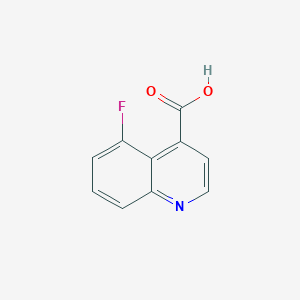
5-Fluoroquinoline-4-carboxylic acid
Overview
Description
5-Fluoroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has been a subject of interest in recent years . Various synthetic approaches to the quinolone system have been reviewed, including structural modifications by incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The InChI code for this compound is 1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and complex. The reactions often involve the quinoline ring system and can be influenced by various factors such as the presence of substituents .Scientific Research Applications
Drug Design and Medicinal Chemistry
5-Fluoroquinoline-4-carboxylic acid serves as a core template in drug design due to its broad spectrum of bioactivity. Its structural motif is common in many pharmacologically active compounds, making it a valuable pharmacophore in medicinal chemistry research . The compound’s ability to interact with various biological targets can lead to the development of new therapeutic agents.
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Fluoroquinoline-4-carboxylic acid is utilized for constructing complex molecular architectures. Its versatility allows chemists to introduce various functional groups, enabling the synthesis of a wide range of derivatives with potential industrial applications .
Biological Activity Studies
The quinoline ring system, including derivatives like 5-Fluoroquinoline-4-carboxylic acid, is studied for its biological activities. Researchers investigate its potential as an anti-inflammatory, antiviral, and anticancer agent, among other therapeutic properties .
Material Science
Quinoline derivatives are explored in material science for their electronic properties. 5-Fluoroquinoline-4-carboxylic acid could be used in the development of organic semiconductors, which are essential for creating flexible electronic devices .
Environmental Chemistry
In environmental chemistry, the detection and quantification of quinoline compounds like 5-Fluoroquinoline-4-carboxylic acid are crucial. They serve as markers for pollution and are used in studies related to the degradation of environmental pollutants .
Green Chemistry
The synthesis and application of 5-Fluoroquinoline-4-carboxylic acid are also relevant in the context of green chemistry. Researchers aim to develop sustainable chemical processes that minimize environmental impact while maximizing the compound’s utility .
Photodynamic Therapy
5-Fluoroquinoline-4-carboxylic acid may have applications in photodynamic therapy (PDT). As part of photosensitizers, it can be activated by light to produce reactive oxygen species, which are used to kill cancer cells .
Chemical Biology
In chemical biology, 5-Fluoroquinoline-4-carboxylic acid is used as a tool to probe biological systems. It can help in understanding the interaction between small molecules and biological macromolecules, leading to insights into cellular processes .
Mechanism of Action
While the specific mechanism of action for 5-Fluoroquinoline-4-carboxylic acid is not mentioned in the search results, quinolones, a class of compounds that includes 5-Fluoroquinoline-4-carboxylic acid, are known to inhibit bacterial DNA-gyrase, leading to rapid bacterial death .
It should be stored at a temperature between 2-8°C .
Safety and Hazards
Future Directions
The future directions for research on 5-Fluoroquinoline-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of carboxylic acid derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has seen rapid development in recent years .
properties
IUPAC Name |
5-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCUKNHUFCCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857273 | |
| Record name | 5-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinoline-4-carboxylic acid | |
CAS RN |
1219834-23-7 | |
| Record name | 5-Fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



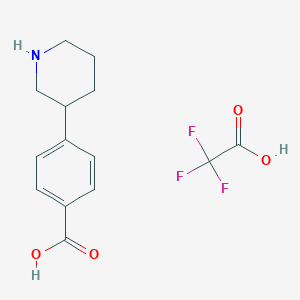
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1512074.png)
![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, 8-methyl-](/img/structure/B1512075.png)
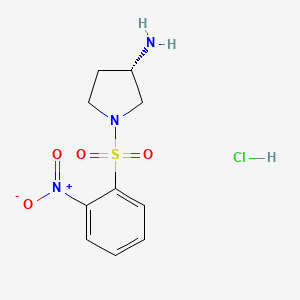
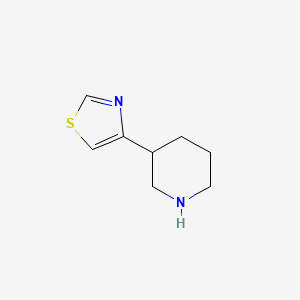
![Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1512084.png)

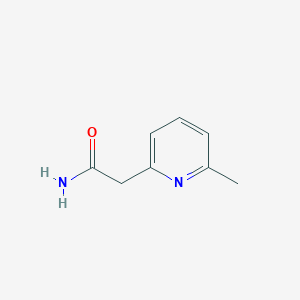
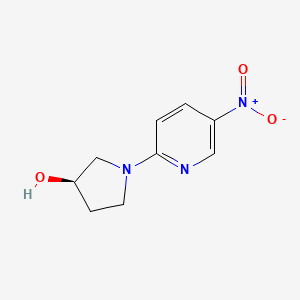

![7H-Benzo[kl]acridine](/img/structure/B1512116.png)
